Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C11H20N4O2 and a molecular weight of 240.31 g/mol . This compound is characterized by the presence of an azidomethyl group attached to a cyclopentyl ring, which is further connected to a carbamic acid ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester typically involves the reaction of a cyclopentyl derivative with an azidomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted cyclopentyl derivatives .
Scientific Research Applications
Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1R,3S)-3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and versatility in chemical synthesis
Properties
CAS No. |
347185-70-0 |
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Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-5-4-8(6-9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m0/s1 |
InChI Key |
PTMNEPYVVSTIQT-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN=[N+]=[N-] |
Origin of Product |
United States |
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